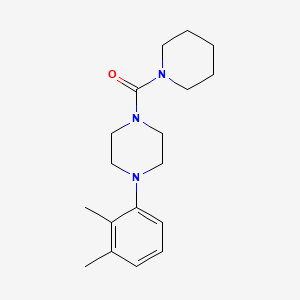

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone, also known as MDPBP, is a synthetic cathinone that has gained attention in recent years due to its potential use as a recreational drug. However, little is known about its chemical properties, synthesis methods, and scientific research applications.

Scientific Research Applications

Solid-state Structures and Solvatochromism

The study of N-substituted Michler's ketones, including derivatives related to 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone, reveals insights into solvatochromism and solid-state structures. Solvatochromic properties are analyzed in terms of the Kamlet−Taft linear solvation energy relationship, highlighting the significance of solvent dipolarity/polarizability and hydrogen bond acidity on UV/Vis band shifts. The solid-state structures of certain derivatives have been determined, enhancing understanding of molecular interactions and properties (Spange et al., 2002).

Solid Phase Synthesis and Photoinitiation Systems

Research into piperazine derivatives used in solid phase synthesis and as components in the amine-ketone photocoinitiation system highlights their versatility. Piperazine provides a cleavable enamine linker for ketone attachment, compatible with anion chemistry (Hird et al., 1997). In photoinitiation systems, piperazine derivatives demonstrate varied efficacy as photoinitiators, with studies on their mechanism of action providing valuable insights (Wu et al., 1991).

Synthetic Methodologies and Chemical Transformations

Advancements in synthetic methodologies using piperazine and related ketones have been significant. The chemoselective alkylation of keto aldehydes with dialkylzincs, catalyzed by amino alcohol or diamine, demonstrates efficient synthesis of hydroxy ketones (Soai et al., 1989). Metal-catalyzed ring expansion-carbonylation reactions provide a regioselective synthesis of piperidinones, showcasing notable cobalt and/or ruthenium carbonyl catalysis (Wang & Alper, 1992).

Applications in Drug Discovery and Development

Piperazine derivatives, including this compound, find applications in drug discovery and development. The synthesis of saturated spirocyclic N-heterocycles using stannyl amine protocol (SnAP) reagents with ketones highlights their value as scaffolds in pharmaceuticals (Siau & Bode, 2014).

properties

IUPAC Name |

[4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O/c1-15-7-6-8-17(16(15)2)19-11-13-21(14-12-19)18(22)20-9-4-3-5-10-20/h6-8H,3-5,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDAUOSCESSTHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329485 |

Source

|

| Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809424 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

501104-54-7 |

Source

|

| Record name | [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)

![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)

![Methyl 3-{[4-(aminocarbonyl)piperidin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2782366.png)

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)

![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)